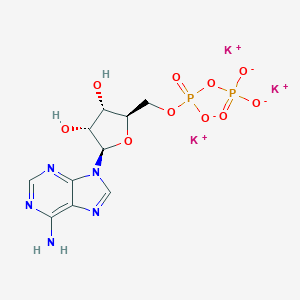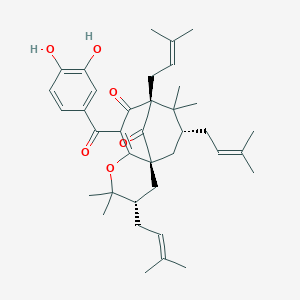
4-Bromo-3-fluorobenzonitrile
描述
4-Bromo-3-fluorobenzonitrile is an organic compound with the molecular formula C7H3BrFN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and fluorine atoms at the 4 and 3 positions, respectively. This compound is known for its utility as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
作用机制
Target of Action
4-Bromo-3-fluorobenzonitrile is a benzonitrile derivative with bromide and fluoride functional groups . It is primarily used as a molecular scaffold for active pharmaceutical ingredients (APIs) . The specific targets of this compound can vary depending on the APIs it is used to synthesize.
Mode of Action
The bromo-substituent in this compound allows it to undergo palladium-catalysed cross-coupling reactions . This property is often exploited in the synthesis of various APIs, where the compound can interact with its targets to induce desired changes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are dependent on the APIs it is used to synthesize. For instance, when used in the synthesis of antimutagenic drugs known as bichalcophene fluorobenzamidines, the compound is involved in pathways that lead to a reduction in the mutation frequency caused by the binding of azide to DNA .
Result of Action
The molecular and cellular effects of this compound’s action are largely determined by the APIs it is used to synthesize. For example, in the case of bichalcophene fluorobenzamidines, these antimutagens demonstrate a 69% reduction in the mutation frequency caused by the binding of azide to DNA .
生化分析
Biochemical Properties
4-Bromo-3-fluorobenzonitrile is known to undergo palladium-catalysed cross-coupling reactions . It serves as a synthesis intermediate for APIs and dyes .
Molecular Mechanism
The molecular mechanism of this compound involves its multiple functional groups, which allow it to participate in various biochemical reactions . For instance, the bromo-substituent allows this compound to undergo palladium-catalysed cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromo-3-fluorobenzonitrile can be synthesized through various methods. One common approach involves the electrophilic substitution of bromine on a fluorobenzonitrile precursor. The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs palladium-catalyzed cross-coupling reactions, such as the Stille coupling. This method involves the reaction of a brominated aromatic compound with a fluorinated organotin reagent, followed by the conversion of the nitrile group using lithium bis(trimethylsilyl)amide .
化学反应分析
Types of Reactions: 4-Bromo-3-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to form carbon-carbon bonds.
Lithium Bis(trimethylsilyl)amide: Utilized in the conversion of nitrile groups to amidine.
Major Products:
Substituted Benzonitriles: Resulting from nucleophilic substitution reactions.
Coupled Products: Formed through cross-coupling reactions, often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学研究应用
4-Bromo-3-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and dyes.
Biology: Employed in the development of antimutagenic drugs, which reduce mutation frequency in DNA.
Medicine: Serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
相似化合物的比较
3-Bromo-4-fluorobenzonitrile: Similar structure but with different substitution positions.
4-Bromo-2-fluorobenzonitrile: Another isomer with the fluorine atom at the 2 position.
Uniqueness: 4-Bromo-3-fluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules, particularly in the pharmaceutical and agrochemical industries .
属性
IUPAC Name |
4-bromo-3-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKXYSXQKRNVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569428 | |
| Record name | 4-Bromo-3-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133059-44-6 | |
| Record name | 4-Bromo-3-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133059-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-bromo-3-fluorobenzonitrile interact with its biological targets to potentially combat Alzheimer's and Parkinson's diseases?
A1: The research suggests that this compound might exert its therapeutic effects by inhibiting key enzymes implicated in Alzheimer's and Parkinson's diseases. [] Specifically, in silico studies employing molecular docking and molecular dynamics simulations explored the compound's binding affinity towards acetylcholinesterase, butyrylcholinesterase, and tumor necrosis factor-alpha converting enzyme. These enzymes play critical roles in neuroinflammation and neurotransmitter regulation, processes often disrupted in neurodegenerative disorders like Alzheimer's and Parkinson's diseases. While these computational studies provide promising insights, further in vitro and in vivo investigations are necessary to confirm these interactions and elucidate the compound's precise mechanism of action.
Q2: What computational chemistry methods were employed to study this compound and predict its potential therapeutic properties?
A2: The research utilized a combination of computational techniques to investigate this compound's properties. [] Hirshfeld surface analysis helped visualize and quantify intermolecular interactions within the compound's crystal structure. Natural bond orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) analysis provided insights into the nature and origins of the attractive forces stabilizing the crystal structure. Molecular docking simulations were performed to predict the binding mode and affinity of the compound towards target enzymes implicated in Alzheimer's and Parkinson's diseases. Furthermore, molecular dynamics simulations were carried out to evaluate the stability of these predicted interactions over time. These computational studies offer a valuable foundation for understanding the compound's potential and guiding further experimental investigations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Hexasodium;hydroxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;hydroxy-[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;tungsten;trihydroxide;hydrate](/img/structure/B162960.png)



![1-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B162972.png)



